Mivacurium chloride

説明

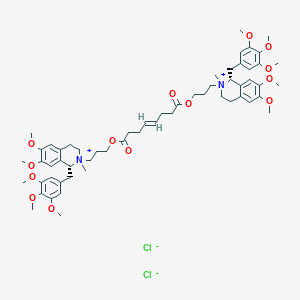

Mivacurium chloride is a synthetic bis-benzylisoquinolinium diester, rapidly hydrolyzed by plasma cholinesterase. It is a non-depolarizing neuromuscular blocking agent, notable for its short-acting effects (Savarese et al., 1988).

Synthesis Analysis

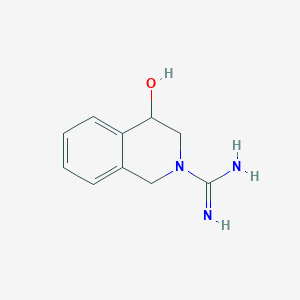

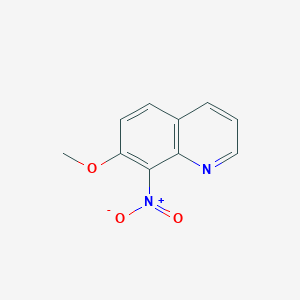

Mivacurium chloride is synthesized as a chiral precursor, typically through chiral resolution of racemic 5′-methoxylaudanosine or asymmetric transfer hydrogenation followed by reductive methylation. A novel one-pot synthetic step has been developed for the synthesis of racemic 5′-methoxylaudanosine, with high enantioselectivity achieved through further purification (Vilhanová et al., 2013).

Molecular Structure Analysis

Mivacurium chloride contains three non-interchangeable stereoisomers: trans-trans (57%), cis-trans (37%), and cis-cis (6%). The trans-trans and cis-trans isomers are short-acting, while the cis-cis isomer has a longer effect but less neuromuscular blocking potency (Hunter, 1995).

Chemical Reactions and Properties

Mivacurium chloride undergoes hydrolysis in vitro by purified human plasma cholinesterase. Its rate of metabolism in plasma follows first-order kinetics with the Michaelis-Menten constant (Km) and maximum velocity (Vmax) indicating substantial hydrolysis rates (Cook et al., 1989).

Physical Properties Analysis

The physical properties of mivacurium chloride, particularly its pharmacokinetics, have been extensively studied. The elimination half-lives of its isomers vary significantly, with the cis-cis isomer showing a markedly longer half-life compared to the trans-trans and cis-trans isomers. This difference in half-lives influences its pharmacokinetic behavior and clinical duration of action (Lacroix et al., 1997).

Chemical Properties Analysis

The chemical properties of mivacurium chloride, particularly its enzymatic degradation kinetics, have been evaluated using potentiometric sensors. The kinetic parameters like Km and Vmax have been estimated in vitro, demonstrating its rapid metabolism by plasma cholinesterase. The rapid appearance of mivacurium metabolites in plasma following administration confirms its substantial hydrolysis by cholinesterases (Abdel-Moety et al., 2020).

科学的研究の応用

Anesthesiology

- Summary of the application : Mivacurium chloride is a short-acting, non-depolarizing neuromuscular-blocking agent (NMBA) which was first synthesized in 1981 . It belongs to the benzylisoquinolinium group . It is used adjunctively in anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation .

- Methods of application or experimental procedures : Mivacurium is administered intravenously to induce anesthesia during intubation and promote skeletal muscle relaxation during surgery or mechanical ventilation . It is rapidly metabolized by pseudocholinesterase (PChE), so it usually does not require a specific reversal agent to offset its actions at the end of surgery .

Facilitation of Small Bowel Intubation

- Summary of the application : Mivacurium chloride can be used to facilitate small bowel intubation . This procedure involves the insertion of a tube into the small intestine for diagnostic or therapeutic purposes.

- Methods of application or experimental procedures : Mivacurium is administered intravenously to relax the muscles of the gastrointestinal tract, making it easier to insert the tube .

- Results or outcomes obtained : The use of mivacurium chloride can make the procedure of small bowel intubation smoother and less uncomfortable for the patient .

Smooth Muscle Relaxation Prior to Radiological Procedures

- Summary of the application : Mivacurium chloride can be used to relax smooth muscles prior to radiological procedures . This can help to improve the quality of imaging and make the procedure more comfortable for the patient.

- Methods of application or experimental procedures : Similar to other applications, mivacurium is administered intravenously prior to the radiological procedure .

- Results or outcomes obtained : The use of mivacurium chloride can enhance the quality of radiological images by reducing motion artifacts caused by muscle movement .

Calming Muscles During Surgery

- Summary of the application : Mivacurium chloride is used to calm muscles during surgery . This helps to prevent involuntary muscle movements that could interfere with the surgical procedure.

- Methods of application or experimental procedures : Mivacurium is administered intravenously during the surgery to ensure muscle relaxation .

- Results or outcomes obtained : The use of mivacurium chloride during surgery can make the procedure smoother and safer by preventing unwanted muscle movements .

Calming Muscles While on a Breathing Machine

- Summary of the application : Mivacurium chloride is used to calm muscles while a patient is on a breathing machine . This helps to ensure that the patient’s breathing is regular and unimpeded.

- Methods of application or experimental procedures : Mivacurium is administered intravenously while the patient is on the breathing machine to ensure muscle relaxation .

- Results or outcomes obtained : The use of mivacurium chloride can make the process of mechanical ventilation smoother and more comfortable for the patient .

Safety And Hazards

将来の方向性

Mivacurium has been reported to be especially useful in the pediatric population, especially for shorter cases, and infusions can be used for longer cases without inducing tachyphylaxis . As it is rapidly metabolized by pseudocholinesterase (PChE), mivacurium does usually not require a specific reversal agent to offset its actions at the end of surgery . Despite other NMBA being available on the market and its side effects, mivacurium may still be a useful agent in short cases, particularly in the pediatric population .

特性

IUPAC Name |

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H80N2O14.2ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;;/h13-14,31-38,45-46H,15-30H2,1-12H3;2*1H/q+2;;/p-2/b14-13+;;/t45-,46-,59?,60?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSYWJSZGVOIJW-ONUALHDOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H80Cl2N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046649 | |

| Record name | Mivacurium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1100.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mivacurium chloride | |

CAS RN |

106861-44-3 | |

| Record name | Mivacurium chloride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106861443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivacurium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

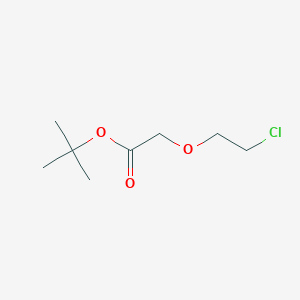

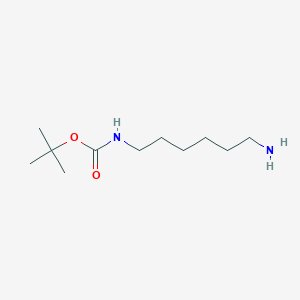

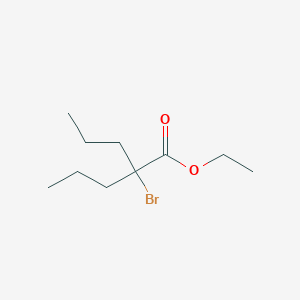

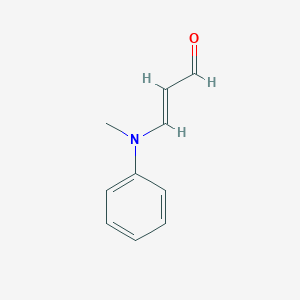

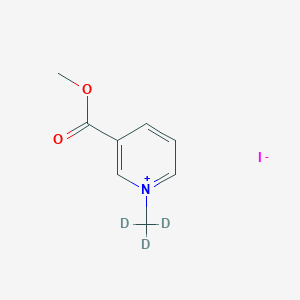

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

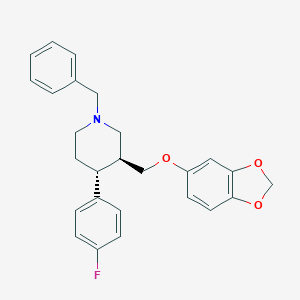

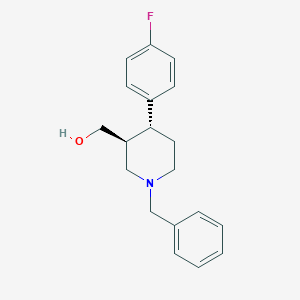

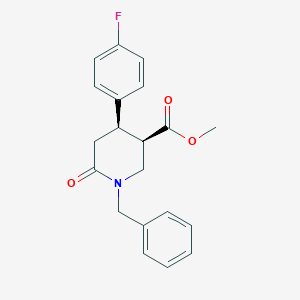

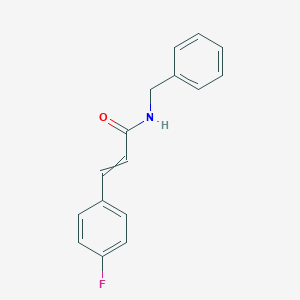

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)

![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)